molecular formula C20H19N3O4 B1591411 2-[4-(3-Ethynylanilino)-7-(2-hydroxyethoxy)quinazolin-6-yl]oxyethanol CAS No. 183321-84-8

2-[4-(3-Ethynylanilino)-7-(2-hydroxyethoxy)quinazolin-6-yl]oxyethanol

Cat. No. B1591411
M. Wt: 365.4 g/mol
InChI Key: YWSAEKIQJPQSDJ-UHFFFAOYSA-N
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Description

“2-[4-(3-Ethynylanilino)-7-(2-hydroxyethoxy)quinazolin-6-yl]oxyethanol” is a chemical compound with the molecular formula C20H19N3O4 and a molecular weight of 365.4 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, quinazolines, a class of compounds to which this molecule belongs, can be synthesized through various methods. One such method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols2. This method is noted for its good functional group tolerance, being transition metal and external oxidant free, and easy operation2.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C20H19N3O41. Unfortunately, I couldn’t find more detailed information about its structure.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this exact compound. However, quinazolines can undergo various chemical reactions depending on their substitution patterns and reaction conditions2.



Physical And Chemical Properties Analysis

This compound has a molecular weight of 365.4 g/mol1. Unfortunately, I couldn’t find more detailed information about its physical and chemical properties.


Scientific Research Applications

Synthesis and Chemical Properties

Quinazolinones serve as a versatile scaffold for chemical synthesis, exhibiting the capability for various chemical reactions. For example, palladium-catalyzed cyclization-alkoxycarbonylation of ethynylaniline derivatives has been employed to synthesize quinazolinone derivatives, showcasing the compound's flexibility in synthetic organic chemistry (Costa et al., 2004). Furthermore, copper-catalyzed processes have been utilized for the synthesis of substituted quinazolines from benzonitriles and 2-ethynylanilines, demonstrating the compound's role in facilitating new C-N and C-C bond formations (Wang et al., 2018).

Biological Activities and Applications

Quinazolinones exhibit a broad spectrum of biological activities. They have been studied for their antioxidant properties, where derivatives have shown to be potent antioxidants with promising metal-chelating properties (Mravljak et al., 2021). Additionally, quinazolinone derivatives containing a hydroxamic acid moiety have been designed and synthesized as selective histone deacetylase-6 inhibitors, demonstrating therapeutic potential for Alzheimer's disease (Yu et al., 2013).

Anticancer and Cytotoxic Activities

The cytotoxic evaluation of quinazolinone-1,3,4-oxadiazole derivatives has been carried out, revealing compounds with significant cytotoxic activity against cancer cell lines, such as HeLa (Hassanzadeh et al., 2019). This highlights the potential of quinazolinone derivatives in cancer therapy.

Safety And Hazards

I couldn’t find specific information on the safety and hazards associated with this compound.


Future Directions

I couldn’t find specific information on the future directions of research or applications involving this compound.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to scientific literature or contact a chemical supplier.


properties

IUPAC Name

2-[4-(3-ethynylanilino)-7-(2-hydroxyethoxy)quinazolin-6-yl]oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-2-14-4-3-5-15(10-14)23-20-16-11-18(26-8-6-24)19(27-9-7-25)12-17(16)21-13-22-20/h1,3-5,10-13,24-25H,6-9H2,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSAEKIQJPQSDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCO)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40581464
Record name 2,2'-{[4-(3-Ethynylanilino)quinazoline-6,7-diyl]bis(oxy)}di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40581464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-Ethynylanilino)-7-(2-hydroxyethoxy)quinazolin-6-yl]oxyethanol

CAS RN

183321-84-8
Record name 2,2′-[[4-[(3-Ethynylphenyl)amino]-6,7-quinazolinediyl]bis(oxy)]bis[ethanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183321-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CP-373943
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183321848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-{[4-(3-Ethynylanilino)quinazoline-6,7-diyl]bis(oxy)}di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40581464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-373943
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92T0F45VE1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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